Butyltriphenylphosphonium bromide

Catalog No.
S561819
CAS No.
1779-51-7
M.F
C22H24BrP
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltriphenylphosphonium bromide

CAS Number

1779-51-7

Product Name

Butyltriphenylphosphonium bromide

IUPAC Name

butyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H24BrP

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1

InChI Key

IKWKJIWDLVYZIY-UHFFFAOYSA-M

SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Butyltriphenylphosphonium Bromide; Butyltriphenylphosphonium Bromide; Butyltriphenylphosphonium Bromide; B 0970; BTPPBr; Butyl Bromide triphenylphosphine Salt; Hishicolin BTPPBr; NSC 59684; Triphenylbutylphosphonium Bromide; n-Butyltriphenylphosphoni

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Organic Synthesis: A Powerful Catalyst

Butyltriphenylphosphonium bromide serves as a crucial catalyst in various organic synthesis reactions, particularly for forming carbon-carbon bonds (C-C bonds) []. Its effectiveness stems from its ability to activate different types of starting materials, enabling the creation of complex organic molecules. This makes it a valuable tool for researchers in the fields of:

  • Drug Discovery and Development: By facilitating the synthesis of novel drug candidates, Butyltriphenylphosphonium bromide plays a vital role in the pharmaceutical industry [].
  • Fine Chemical Synthesis: It contributes to the production of specialized chemicals used in various applications, including agriculture, materials science, and electronics [].

Chemical Analysis: Unraveling Reaction Mechanisms

Butyltriphenylphosphonium bromide finds application in chemical analysis, aiding researchers in understanding the intricate mechanisms behind various reactions. Its properties allow for:

  • Identification of Intermediates: By capturing short-lived reaction intermediates, Butyltriphenylphosphonium bromide helps elucidate the step-by-step process of a reaction [].
  • Mechanism Elucidation: It provides valuable insights into the reaction pathway, enabling scientists to optimize and design new reactions more efficiently [].

Material Science: Exploring Novel Materials

Butyltriphenylphosphonium bromide holds potential in the realm of material science due to its unique properties. Research explores its application in:

  • Ionic Liquids: When paired with specific anions, Butyltriphenylphosphonium bromide can form ionic liquids - unique materials with tunable properties like conductivity and viscosity, making them valuable for various applications [].
  • Functional Materials: Its ability to interact with different surfaces makes it a potential candidate for developing novel materials with specific functionalities, such as self-healing polymers or conductive coatings [].

Butyltriphenylphosphonium bromide is a quaternary ammonium salt with the chemical formula C22H24BrPC_{22}H_{24}BrP and a molecular weight of approximately 408.39 g/mol. It appears as a white to off-white crystalline powder and is known for its role as a phase transfer catalyst in various

BTPB's mechanism of action depends on the application. One significant use is in mitochondrial targeting:

  • Mitochondrial Targeting: BTPB's lipophilic and cationic properties allow it to accumulate in the mitochondria, the cell's energy powerhouse. This makes it a valuable tool for delivering drugs or probes specifically to mitochondria []. The positive charge of BTPB interacts with the negatively charged mitochondrial membrane, facilitating its accumulation within this organelle [].

Butyltriphenylphosphonium bromide is primarily utilized in organic synthesis, particularly in phase transfer catalysis. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. Notable reactions include:

  • Wittig Reaction: It is employed in the synthesis of alkenes through the reaction of phosphonium salts with carbonyl compounds, leading to the formation of alkenes via an alkylidene intermediate .
  • Intramolecular Hydroacylalkoxylation: This reaction involves the formation of cyclic compounds through the reaction of aldehydes with alcohols, facilitated by the catalytic action of butyltriphenylphosphonium bromide .
  • Free Radical Reactions: It can also serve as a catalyst in free radical cyclization processes, enhancing yields and selectivity .

While butyltriphenylphosphonium bromide is primarily studied for its chemical applications, some research indicates potential biological activity. It has been noted to exhibit toxicity, causing skin and eye irritation upon contact. The compound's interaction with biological systems warrants caution due to its toxicological profile, which includes potential effects on cellular membranes and enzyme activities .

The synthesis of butyltriphenylphosphonium bromide typically involves the quaternization of triphenylphosphine with butyl bromide. The general synthetic route can be summarized as follows:

  • Starting Materials: Triphenylphosphine and butyl bromide are used as starting materials.
  • Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions.
  • Isolation: After completion, the product is isolated through crystallization or precipitation methods.

The reaction can be represented as follows:

Triphenylphosphine+Butyl BromideButyltriphenylphosphonium Bromide\text{Triphenylphosphine}+\text{Butyl Bromide}\rightarrow \text{Butyltriphenylphosphonium Bromide}

Butyltriphenylphosphonium bromide finds extensive applications in various fields, including:

  • Organic Synthesis: As a phase transfer catalyst, it enhances reaction rates and selectivity in organic reactions.
  • Polymer Chemistry: It is used in the production of epoxy resins and powder coatings, improving properties such as adhesion and thermal stability .
  • Pharmaceuticals: The compound may be utilized in drug synthesis processes due to its ability to facilitate complex organic transformations.

Research on the interactions of butyltriphenylphosphonium bromide has focused primarily on its catalytic behavior and toxicological effects. Studies indicate that it can interact with cellular components, potentially disrupting membrane integrity and influencing metabolic pathways. Its role as a catalyst has been extensively documented, showcasing its effectiveness in promoting various chemical transformations while also highlighting safety considerations due to its irritant properties .

Several compounds share structural or functional similarities with butyltriphenylphosphonium bromide. These include:

  • Triphenylphosphine: A precursor that lacks the quaternary ammonium character; it serves as a ligand and reagent in various reactions.
  • Tetra-n-butylammonium Bromide: Another phase transfer catalyst that operates similarly but differs in its structure and solubility characteristics.
  • Benzyltriethylammonium Chloride: A quaternary ammonium salt used for similar catalytic purposes but exhibits different solubility and reactivity profiles.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
Butyltriphenylphosphonium bromideQuaternary ammonium saltPhase transfer catalystTriphenyl group enhances reactivity
TriphenylphosphinePhosphineLigand/reagentLacks quaternary ammonium structure
Tetra-n-butylammonium BromideQuaternary ammonium saltPhase transfer catalystMore soluble in polar solvents
Benzyltriethylammonium ChlorideQuaternary ammonium saltPhase transfer catalystDifferent cationic structure

Butyltriphenylphosphonium bromide stands out due to its specific structural features that enhance its effectiveness as a catalyst while also posing unique safety considerations due to its biological activity.

Related CAS

22949-84-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 224 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.59%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (17.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (79.46%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (17.41%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (79.02%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (82.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (79.02%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1779-51-7

General Manufacturing Information

Phosphonium, butyltriphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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